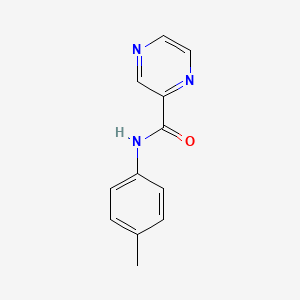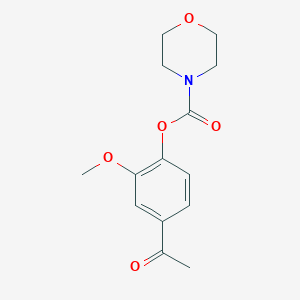
N-(4-methylphenyl)-2-pyrazinecarboxamide
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of N-(4-methylphenyl)-2-pyrazinecarboxamide derivatives often involves condensation reactions, Suzuki cross-coupling reactions, and the use of various organic synthesis techniques. For instance, the facile synthesis of related compounds has been observed via Suzuki cross-coupling reactions of brominated thiophene carboxamide with aryl/heteroaryl boronic acids or pinacol esters, highlighting the versatility and efficiency of modern synthetic methods in creating complex pyrazine derivatives (Ahmad et al., 2021).
Molecular Structure Analysis
The molecular structure of N-(4-methylphenyl)-2-pyrazinecarboxamide and its derivatives has been extensively studied through spectroscopic techniques such as FT-IR, FT-Raman, and NMR spectroscopy, as well as through density functional theory (DFT) calculations. These studies reveal detailed information on the vibrational frequencies, molecular geometry, and electronic structure, providing insights into the stability, reactivity, and potential applications of these compounds. For example, FT-IR and FT-Raman characterization of related compounds shows the influence of substituents on the molecular stability and reactive properties, facilitated by hyperconjugative interactions and charge delocalization (Ranjith et al., 2017).
Chemical Reactions and Properties
The chemical reactivity of N-(4-methylphenyl)-2-pyrazinecarboxamide derivatives is influenced by the presence of functional groups, which can participate in various chemical reactions. These compounds exhibit a range of reactive sites identified through molecular electrostatic potential maps, Fukui functions, and bond dissociation energies, suggesting their potential in synthetic chemistry and materials science. Reactive centers are often prone to electrophilic attacks, hydrolysis, and autoxidation mechanisms, which can be explored for designing new compounds with desired properties (Ranjith et al., 2017).
Wissenschaftliche Forschungsanwendungen
Spectroscopic Characterization and Reactive Properties
- N-(3-iodo-4-methylphenyl)pyrazine-2-carboxamide has been studied for its spectroscopic characteristics using FT-IR and FT-Raman spectra. The study revealed details about the molecule's stability, reactive sites, and vulnerability to autoxidation and hydrolysis. Molecular docking studies suggest potential inhibitory activity against certain receptors (Ranjith et al., 2017).
Application in Flavolignan Production
- Substituted pyrazinecarboxamides, including N-(3-iodo-4-methylphenyl)pyrazine-2-carboxamide, have been used as abiotic elicitors in the production of flavolignans in Silybum marianum cultures. These compounds have been shown to significantly increase the production of compounds with hepatoprotective and anticancer activities (Tumova et al., 2010).
Anti-Mycobacterial Activity
- N-Phenylpyrazine-2-carboxamides, a category that includes compounds similar to N-(4-methylphenyl)-2-pyrazinecarboxamide, have demonstrated significant anti-mycobacterial activity. This includes activity against Mycobacterium tuberculosis, making them potential candidates for tuberculosis treatment (Zítko et al., 2015).
Supramolecular Assembly in Coordination Compounds
- N-(3-halophenyl)-2-pyrazinecarboxamide ligands have been used to synthesize mercury(II) complexes. These complexes show a strong tendency to form halogen bonding synthons, which influence their supramolecular assemblies. This has implications for coordination crystal engineering research (Khavasi & Tehrani, 2013).
Herbicide and Abiotic Elicitor Applications
- Substituted pyrazine-2-carboxylic acid amides have shown effectiveness as herbicides and abiotic elicitors. They have been used to influence the accumulation of flavonoids in Ononis arvensis cultures, showing potential in agricultural applications (Doležal et al., 2007).
Cytotoxicity Studies
- Certain N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides, related to N-(4-methylphenyl)-2-pyrazinecarboxamide, have been synthesized and screened for in vitro cytotoxic activity. This indicates potential applications in cancer research (Hassan et al., 2014).
Eigenschaften
IUPAC Name |
N-(4-methylphenyl)pyrazine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O/c1-9-2-4-10(5-3-9)15-12(16)11-8-13-6-7-14-11/h2-8H,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJVVRLJAZVEKDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=NC=CN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>32 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24780093 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(4-methylphenyl)pyrazine-2-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(3R*,4S*)-3,4-dimethyl-1-{[4-(3-methylphenyl)-1-piperazinyl]acetyl}-4-piperidinol](/img/structure/B5621834.png)
![7-[(1-benzyl-1H-pyrazol-4-yl)carbonyl]-3,5-dimethyl-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B5621842.png)
![N-[rel-(3R,4S)-4-cyclopropyl-1-(3-pyridinylmethyl)-3-pyrrolidinyl]-2-(2,4-dioxo-1-imidazolidinyl)acetamide dihydrochloride](/img/structure/B5621850.png)
![N'-{(3S*,4R*)-4-isopropyl-1-[(1-methyl-6-oxo-1,6-dihydro-3-pyridazinyl)carbonyl]-3-pyrrolidinyl}-N,N-dimethylurea](/img/structure/B5621854.png)
![(1S*,5R*)-3-[1-(2-chlorophenyl)piperidin-4-yl]-6-methyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5621864.png)
![4-{[5-(tetrahydro-2-furanyl)-2-thienyl]carbonyl}-1,4-oxazepane](/img/structure/B5621872.png)
![N-(7-methoxy-8-methyl-4,5-dihydronaphtho[1,2-d][1,3]thiazol-2-yl)acetamide](/img/structure/B5621878.png)
![[(3aS*,9bS*)-2-(1-phenyl-1H-tetrazol-5-yl)-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrol-3a(4H)-yl]methanol](/img/structure/B5621896.png)

![N-{rel-(3R,4S)-4-cyclopropyl-1-[5-fluoro-4-(methylamino)-2-pyrimidinyl]-3-pyrrolidinyl}methanesulfonamide hydrochloride](/img/structure/B5621904.png)
![cis-4-({3-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}carbonyl)cyclohexanol](/img/structure/B5621929.png)
![(1S*,5R*)-6-(2,5-dimethyl-3-furoyl)-3-(2-pyrazinyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5621930.png)

![4-[(5-{1-[(3,5-dimethylisoxazol-4-yl)carbonyl]piperidin-4-yl}-4-methyl-4H-1,2,4-triazol-3-yl)methyl]morpholine](/img/structure/B5621956.png)